molecular formula C7H12F3NO3 B12277751 (2-Methylazetidin-2-yl)methanol; trifluoroacetic acid

(2-Methylazetidin-2-yl)methanol; trifluoroacetic acid

Cat. No.: B12277751
M. Wt: 215.17 g/mol
InChI Key: POWPUOHPXSMOES-UHFFFAOYSA-N
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Description

(2-Methylazetidin-2-yl)methanol; trifluoroacetic acid is a chemical compound with the molecular formula C7H12F3NO3 It is a combination of (2-Methylazetidin-2-yl)methanol and trifluoroacetic acid, often used in various research and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylazetidin-2-yl)methanol; trifluoroacetic acid typically involves the reaction of (2-Methylazetidin-2-yl)methanol with trifluoroacetic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The process involves the following steps:

    Preparation of (2-Methylazetidin-2-yl)methanol: This can be synthesized through the reaction of 2-methylazetidine with formaldehyde in the presence of a suitable catalyst.

    Reaction with Trifluoroacetic Acid: The (2-Methylazetidin-2-yl)methanol is then reacted with trifluoroacetic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(2-Methylazetidin-2-yl)methanol; trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reactions: These reactions often require catalysts such as palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols.

Scientific Research Applications

(2-Methylazetidin-2-yl)methanol; trifluoroacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is used in the study of biological pathways and mechanisms.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-Methylazetidin-2-yl)methanol; trifluoroacetic acid exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2-Methylazetidin-2-yl)methanol: This is the parent compound without the trifluoroacetic acid component.

    Trifluoroacetic Acid: A strong acid commonly used in organic synthesis.

Uniqueness

The combination of (2-Methylazetidin-2-yl)methanol with trifluoroacetic acid imparts unique properties to the compound, such as increased stability and reactivity. This makes it particularly useful in specific research and industrial applications where these properties are desired.

Properties

Molecular Formula

C7H12F3NO3

Molecular Weight

215.17 g/mol

IUPAC Name

(2-methylazetidin-2-yl)methanol;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H11NO.C2HF3O2/c1-5(4-7)2-3-6-5;3-2(4,5)1(6)7/h6-7H,2-4H2,1H3;(H,6,7)

InChI Key

POWPUOHPXSMOES-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN1)CO.C(=O)(C(F)(F)F)O

Origin of Product

United States

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